molecular formula C21H13Cl2N3O B10972775 8-chloro-2-(2-chlorophenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide

8-chloro-2-(2-chlorophenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B10972775
M. Wt: 394.2 g/mol
InChI Key: BAUNZYQIKAGUIE-UHFFFAOYSA-N
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Description

8-chloro-2-(2-chlorophenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, chlorinated phenyl and pyridinyl groups, and a carboxamide functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(2-chlorophenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Coupling Reactions: The coupling of the chlorinated quinoline with 2-chlorophenyl and pyridin-2-yl groups can be performed using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological activity.

Scientific Research Applications

Chemistry

In chemistry, 8-chloro-2-(2-chlorophenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its structure-activity relationship (SAR) is extensively studied to optimize its efficacy and minimize toxicity.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 8-chloro-2-(2-chlorophenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, its chlorinated phenyl and pyridinyl groups can enhance binding affinity to certain proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-2-(2-chlorophenyl)quinoline-4-carboxamide: Lacks the pyridin-2-yl group, which may affect its binding affinity and biological activity.

    2-(2-chlorophenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide: Lacks the 8-chloro substituent, potentially altering its chemical reactivity and pharmacological profile.

    8-chloro-2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide: Lacks the 2-chlorophenyl group, which may influence its overall stability and interaction with biological targets.

Uniqueness

The uniqueness of 8-chloro-2-(2-chlorophenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorinated phenyl and pyridinyl groups, along with the quinoline core, allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C21H13Cl2N3O

Molecular Weight

394.2 g/mol

IUPAC Name

8-chloro-2-(2-chlorophenyl)-N-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H13Cl2N3O/c22-16-8-2-1-6-14(16)18-12-15(13-7-5-9-17(23)20(13)25-18)21(27)26-19-10-3-4-11-24-19/h1-12H,(H,24,26,27)

InChI Key

BAUNZYQIKAGUIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=CC=CC=N4)Cl

Origin of Product

United States

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